molecular formula C8H8N2O B12971773 6-(1-Hydroxyethyl)picolinonitrile

6-(1-Hydroxyethyl)picolinonitrile

Cat. No.: B12971773
M. Wt: 148.16 g/mol
InChI Key: KICMFDBFBXMXEF-UHFFFAOYSA-N
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Description

6-(1-Hydroxyethyl)picolinonitrile is a pyridine derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent at the 6-position of the pyridine ring and a nitrile (-CN) group at the 2-position. The hydroxyethyl group enhances hydrogen-bonding capacity and solubility in polar solvents compared to alkyl or aryl substituents, making it a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

6-(1-hydroxyethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4,6,11H,1H3

InChI Key

KICMFDBFBXMXEF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=N1)C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Hydroxyethyl)picolinonitrile can be achieved through several methods. One approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization, which is a stepwise and one-pot process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(1-Hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted pyridines.

Scientific Research Applications

6-(1-Hydroxyethyl)picolinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Polarity and Solubility: The hydroxyethyl group in 6-(1-Hydroxyethyl)picolinonitrile confers higher water solubility compared to methylthio or benzyloxy analogs but lower than the hydroxymethyl derivative due to increased alkyl chain length .
  • Reactivity : The hydroxyl group enables esterification or glycosylation, distinguishing it from inert alkyl groups (e.g., methyl) or redox-active thioethers .
  • Bioactivity: Aminomethyl and methylthio analogs exhibit stronger antimicrobial activity, suggesting the hydroxyethyl derivative may require structural optimization for similar potency .
2.2 Positional Isomer Comparisons

Positional isomers of picolinonitriles demonstrate how substitution patterns alter properties:

  • 4-Chloro-6-(hydroxymethyl)picolinonitrile: Chlorine at the 4-position increases electrophilicity, enhancing reactivity in nucleophilic substitutions compared to hydroxyethyl derivatives .
2.3 Functional Group Bioisosterism
  • 6-(Tetrazol-5-yl)picolinonitrile: The tetrazole ring acts as a carboxylic acid bioisostere, enabling receptor interactions similar to hydroxyethyl derivatives but with improved metabolic stability .
  • 6-Trifluoroacetylpicolinonitrile: The trifluoroacetyl group enhances electron-withdrawing effects, favoring reactions like hydrolysis over hydroxyethyl’s hydrogen-bonding .

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